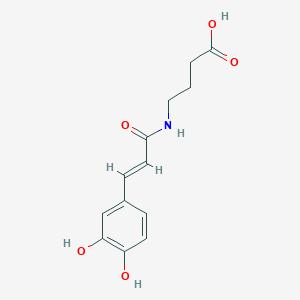

N-Caffeoyl-4-aminobutyric acid

Vue d'ensemble

Description

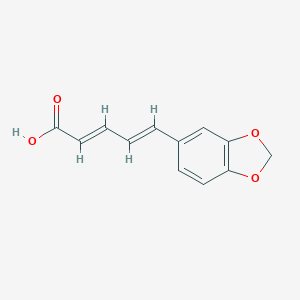

N-Caffeoyl-4-aminobutyric acid is a compound with the molecular formula C13H15NO5 . It is also known by other names such as 4-{[3-(3,4-Dihydroxyphenyl)acryloyl]amino}butanoic acid .

Synthesis Analysis

The synthesis of N-Caffeoyl-4-aminobutyric acid involves the use of putrescine as a sole nitrogen source . Hydroxycinnamoyl-putrescines (principally caffeoylputrescine) and 4-amino-n-butyric acid (GABA) are obligatory intermediates in the assimilation of putrescine .Molecular Structure Analysis

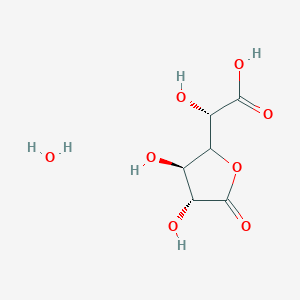

The molecular structure of N-Caffeoyl-4-aminobutyric acid is characterized by an average mass of 265.262 Da and a monoisotopic mass of 265.095032 Da .Physical And Chemical Properties Analysis

N-Caffeoyl-4-aminobutyric acid has a density of 1.4±0.1 g/cm3, a boiling point of 631.7±55.0 °C at 760 mmHg, and a flash point of 335.9±31.5 °C . It has 6 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique

Food Additives and Obesity Treatment : Caffeic acid derivatives like N-Caffeoyl-4-aminobutyric acid may be used as potential food additives for treating obesity and related disorders (Adam, 1995).

Skin Care and Cancer Prevention : Caffeic acid has shown effectiveness in suppressing UVB-induced skin carcinogenesis by inhibiting Fyn kinase activity and COX-2 expression in skin epidermal cells (Kang et al., 2008).

Antioxidative Agent : Caffeic acid-PNA dimers containing guanine exhibit antioxidative properties and potential cytoprotective properties against hydrogen peroxide-induced cell death (Gaglione et al., 2013).

Metalloproteinase Inhibition : Derivatives of N-Caffeoyl-4-aminobutyric acid have been studied for their inhibitory activity against MMP-2 and MMP-9, important in various physiological processes (Nakatani et al., 2006).

Plant Cell Defense : Caffeoyl derivatives in plant cells may serve as a chemical defense system, deterring pathogenic organisms (Ellis, 1985).

Photodamage Prevention : Echinacoside and caffeoyl conjugates from Echinacea species can protect collagen from free radical damage, potentially aiding in the prevention of skin photodamage (Facino et al., 1995).

Liver and Stomach Health : N-phenylpropenoyl-L-amino acid amides found in medicinal plants stimulate liver cell proliferation and show antiadhesive properties against Helicobacter pylori (Hensel et al., 2007).

Bioproduction Platforms : A bacterial platform for the production of caffeic acid-derived phenethyl esters and amides has been developed for bio-based production from renewable carbon sources (Wang et al., 2017).

Gastric Acid Secretion : N-methylpyridinium, a component in coffee, can regulate gastric acid secretion mechanisms in human gastric cells (Rubach et al., 2012).

Natural Product Biotransformations : Specific glucosyltransferases in plants target caffeic acid for natural product biotransformations (Lim et al., 2003).

Orientations Futures

Propriétés

IUPAC Name |

4-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-10-5-3-9(8-11(10)16)4-6-12(17)14-7-1-2-13(18)19/h3-6,8,15-16H,1-2,7H2,(H,14,17)(H,18,19)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYLVNNKAVDBBNU-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)NCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)NCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Caffeoyl-4-aminobutyric acid | |

CAS RN |

110882-10-5 | |

| Record name | N-Caffeoyl-4-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

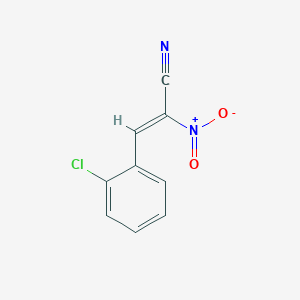

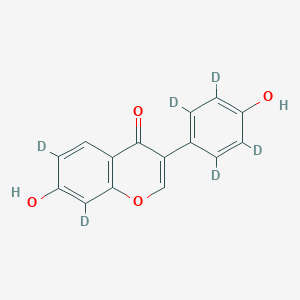

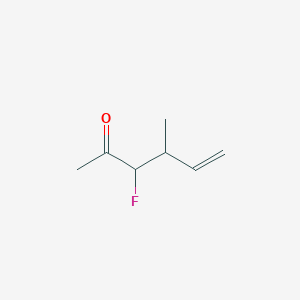

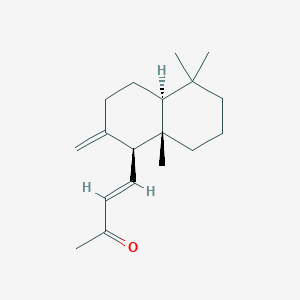

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,6S,7S,7aR)-4-methoxy-2,2,6,7-tetramethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran](/img/structure/B22299.png)